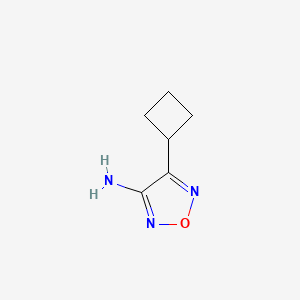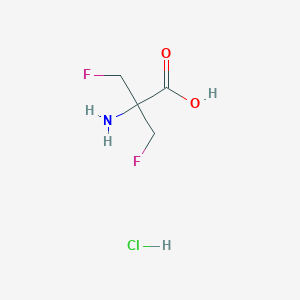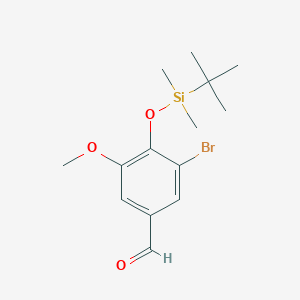
3-Bromo-4-(t-butyldimethylsilyloxy)-5-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-[(tert-butyldimethylsilyl)oxy]-5-methoxybenzaldehyde: is an organic compound with the molecular formula C13H19BrO2Si. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom, a methoxy group, and a tert-butyldimethylsilyloxy group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-[(tert-butyldimethylsilyl)oxy]-5-methoxybenzaldehyde typically involves the following steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of brominating agents, methoxylating agents, and silylating agents under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in the development of pharmaceuticals and biologically active compounds.
- Used in the synthesis of molecules for biological assays and studies.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of 3-bromo-4-[(tert-butyldimethylsilyl)oxy]-5-methoxybenzaldehyde is primarily related to its functional groups. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The bromine atom and the tert-butyldimethylsilyloxy group can influence the reactivity and selectivity of the compound in different reactions.
類似化合物との比較
- 3-bromo-4-[(tert-butyldimethylsilyl)oxy]benzaldehyde
- (3-Bromopropoxy)-tert-butyldimethylsilane
- 1-Bromo-4-tert-butylbenzene
Comparison:
- 3-bromo-4-[(tert-butyldimethylsilyl)oxy]-5-methoxybenzaldehyde is unique due to the presence of both a methoxy group and a tert-butyldimethylsilyloxy group, which can significantly influence its reactivity and applications.
- (3-Bromopropoxy)-tert-butyldimethylsilane and 1-Bromo-4-tert-butylbenzene lack the methoxy group, which can result in different chemical properties and reactivity.
特性
分子式 |
C14H21BrO3Si |
|---|---|
分子量 |
345.30 g/mol |
IUPAC名 |
3-bromo-4-[tert-butyl(dimethyl)silyl]oxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C14H21BrO3Si/c1-14(2,3)19(5,6)18-13-11(15)7-10(9-16)8-12(13)17-4/h7-9H,1-6H3 |
InChIキー |
HSHIQOHZCMXTFM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1Br)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetate](/img/structure/B13455984.png)

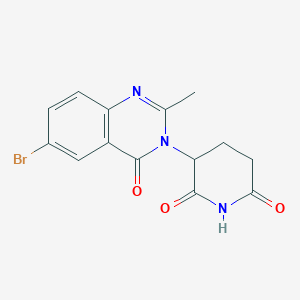
![2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B13456006.png)
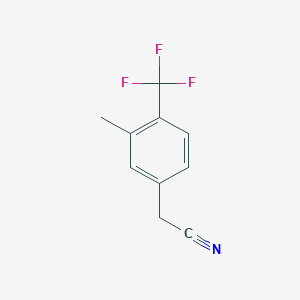
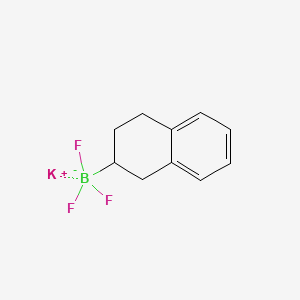

![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13456018.png)
![1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13456028.png)
![Tert-butyl2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-1-carboxylate](/img/structure/B13456031.png)
